Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt
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Overview
Description
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H6K2O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of phosphorous acid with acetic anhydride, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur with metal ions, where the bisphosphonate group acts as a ligand.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate depend on the specific reaction conditions. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions with metal ions result in metal-bisphosphonate complexes .
Scientific Research Applications
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical processes to control metal ion concentrations.
Biology: In biological research, this compound is used to study the effects of metal ion chelation on biological systems.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to chelate metal ions. The bisphosphonate group binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is particularly important in applications where metal ion control is essential, such as in water treatment and detergents .
Comparison with Similar Compounds
Similar Compounds
- Sodium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Calcium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Magnesium dihydrogen (1-hydroxyethylidene)bisphosphonate
Uniqueness
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific potassium ion content, which provides distinct solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. This uniqueness makes it particularly suitable for applications where potassium ions are preferred or required .
Biological Activity
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt, commonly known as etidronate dipotassium salt, is a member of the bisphosphonate class of compounds. These compounds are primarily used in the treatment of bone-related disorders due to their ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, toxicity profiles, and therapeutic applications.
Etidronate works by inhibiting osteoclast-mediated bone resorption. Osteoclasts are specialized cells responsible for the breakdown of bone tissue. The mechanism involves the following key actions:
- Inhibition of Osteoclast Activity : Etidronate binds to hydroxyapatite crystals in the bone matrix, which inhibits osteoclast function and promotes apoptosis (programmed cell death) in these cells. This process reduces bone turnover and helps maintain bone density .
- Metabolic Interference : Non-nitrogenous bisphosphonates like etidronate interfere with cellular energy metabolism by competing with adenosine triphosphate (ATP), leading to decreased osteoclast activity and survival .
Toxicity and Safety Profile
The toxicity profile of etidronate dipotassium salt has been evaluated through various studies:
- Acute Toxicity : The acute oral LD50 for etidronate varies across studies but is generally reported to be moderate. For example, in rats, the LD50 ranges from 940 mg/kg to 1219 mg/kg depending on the specific salt form used .
- Chronic Toxicity : Long-term studies indicate a NOAEL (No Observed Adverse Effect Level) of 24 mg/kg/day in rats, suggesting that at lower doses, etidronate does not exhibit significant toxicity .
- Reproductive and Developmental Toxicity : Studies indicate no adverse reproductive effects or developmental toxicity in animal models at tested doses .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety of etidronate in clinical settings:
- Management of Osteoporosis : A double-blind study demonstrated that etidronate effectively reduces vertebral fractures in postmenopausal women with osteoporosis. Patients receiving etidronate showed a significant decrease in fracture rates compared to placebo groups .
- Paget's Disease Treatment : Etidronate has been used successfully in treating Paget's disease, where it significantly decreases elevated alkaline phosphatase levels and reduces bone pain associated with the condition .
- Bone Metastasis Management : In patients with metastatic bone disease, etidronate has been shown to alleviate pain and improve quality of life by reducing skeletal-related events .
Table 1: Toxicity Profile of Etidronate Dipotassium Salt
Study Type | Species | LD50 (mg/kg) | NOAEL (mg/kg/day) |
---|---|---|---|
Acute Oral Toxicity | Rats | 940 - 1219 | - |
Chronic Toxicity | Rats | - | 24 |
Reproductive Toxicity | Rats | - | >330 |
Table 2: Clinical Efficacy of Etidronate
Condition | Study Type | Outcome |
---|---|---|
Osteoporosis | Double-blind trial | Reduced fracture rate |
Paget's Disease | Clinical trial | Decreased alkaline phosphatase levels |
Bone Metastasis | Observational study | Alleviated pain |
Properties
CAS No. |
21089-06-5 |
---|---|
Molecular Formula |
C2H6K2O7P2 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
YGZBDWZUQFVAHU-UHFFFAOYSA-L |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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